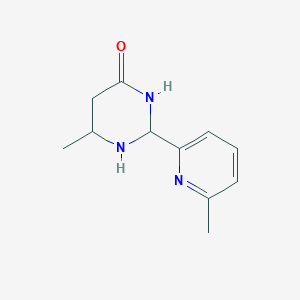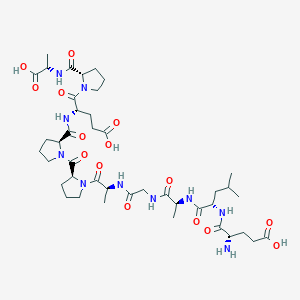
Beta-Lipotropin (1-10), porcine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Lipotropin (1-10), porcine is a peptide derived from the larger beta-lipotropin protein found in the pituitary gland of pigs. This peptide consists of the first ten amino acids of the beta-lipotropin sequence. Beta-lipotropin itself is a precursor to several biologically active peptides, including endorphins, which play a role in pain and stress management .
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-Lipotropin (1-10), porcine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added to the chain.
Cleavage: The completed peptide is cleaved from the resin and deprotected.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Beta-Lipotropin (1-10), porcine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Specific amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Beta-Lipotropin (1-10), porcine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the regulation of lipid metabolism and energy homeostasis.
Medicine: Explored for its potential therapeutic effects in pain management and stress reduction.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Beta-Lipotropin (1-10), porcine exerts its effects by interacting with specific receptors in the body. It is known to bind to opioid receptors, leading to the activation of intracellular signaling pathways that modulate pain perception and stress responses. The peptide also influences lipid metabolism by interacting with receptors involved in energy homeostasis .
Comparison with Similar Compounds
Similar Compounds
Beta-Lipotropin (1-10), human: Similar in structure but derived from human beta-lipotropin.
Alpha-Lipotropin: Another fragment of lipotropin with different biological activities.
Endorphins: Peptides derived from beta-lipotropin with potent analgesic effects
Uniqueness
Beta-Lipotropin (1-10), porcine is unique due to its specific sequence and origin from porcine sources. This peptide has distinct biological activities compared to its human counterpart and other related peptides, making it valuable for specific research applications .
Properties
Molecular Formula |
C42H66N10O15 |
|---|---|
Molecular Weight |
951.0 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-4-carboxy-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H66N10O15/c1-21(2)19-27(49-35(59)25(43)12-14-32(54)55)36(60)46-22(3)34(58)44-20-31(53)45-23(4)39(63)52-18-8-11-30(52)41(65)51-17-7-10-29(51)38(62)48-26(13-15-33(56)57)40(64)50-16-6-9-28(50)37(61)47-24(5)42(66)67/h21-30H,6-20,43H2,1-5H3,(H,44,58)(H,45,53)(H,46,60)(H,47,61)(H,48,62)(H,49,59)(H,54,55)(H,56,57)(H,66,67)/t22-,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
VKXYFOFDYJGSMP-WQXPEFPKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12362012.png)
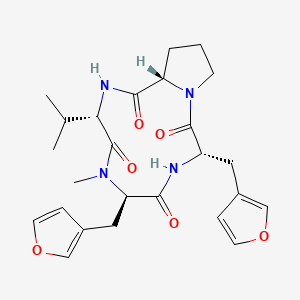


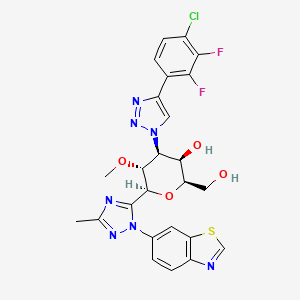
![nonyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B12362028.png)
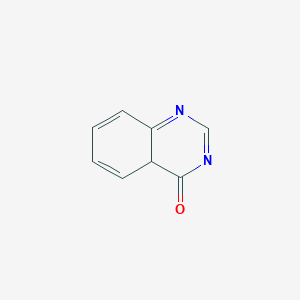
![N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12362047.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12362059.png)
![N-[1-[6-(1,1-difluoroethyl)-4-(2-methoxyethoxy)pyridin-2-yl]spiro[2H-pyrrolo[3,2-c]pyridine-3,1'-cyclopropane]-6-yl]acetamide](/img/structure/B12362065.png)
